molecular formula C14H26O B12982977 (1S,2S,5R)-1-((R)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol

(1S,2S,5R)-1-((R)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol

Cat. No.: B12982977
M. Wt: 210.36 g/mol
InChI Key: WCMAEEUFQIRPIB-MQYQWHSLSA-N
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Description

(1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol is a chiral compound with a complex structure It is a cyclohexanol derivative with multiple stereocenters, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of a suitable precursor, such as a cyclohexene derivative, in the presence of a chiral catalyst. The reaction conditions often include low temperatures and controlled hydrogen pressure to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce different alcohols.

Scientific Research Applications

(1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S,5R)-1-(®-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol lies in its specific stereochemistry and the presence of both isopropyl and butenyl groups. This combination of features makes it a valuable compound for stereochemical studies and applications requiring precise chiral control.

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(1S,2S,5R)-1-[(2R)-but-3-en-2-yl]-5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C14H26O/c1-6-12(5)14(15)9-11(4)7-8-13(14)10(2)3/h6,10-13,15H,1,7-9H2,2-5H3/t11-,12-,13+,14+/m1/s1

InChI Key

WCMAEEUFQIRPIB-MQYQWHSLSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@](C1)([C@H](C)C=C)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)(C(C)C=C)O)C(C)C

Origin of Product

United States

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